molecular formula C18H23N7O3 B2610362 6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1788784-99-5

6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2610362
CAS RN: 1788784-99-5
M. Wt: 385.428
InChI Key: ZTBKIKCLJPUIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N7O3 and its molecular weight is 385.428. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Techniques

Research has shown efficient synthesis techniques for related pyrimidine derivatives, which can be applied to the synthesis of complex molecules for various applications, including the development of new materials or pharmaceuticals. For example, a novel multicomponent synthesis technique for pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions was reported, highlighting the importance of innovative synthesis methods in creating complex organic compounds with potential applications in various fields (Rahmani et al., 2018).

Coordination Chemistry and Supramolecular Structures

The study of pyrimidine derivatives' versatile binding behavior in the presence of various ligands, leading to the formation of complexes and supramolecular structures, provides insights into the potential applications of these compounds in materials science and catalysis. The synthesis and structural characterization of complexes with pyrimidine derivatives as ligands have been explored, demonstrating their potential in designing new materials with specific magnetic and structural properties (Maldonado et al., 2009).

Potential Biological Activity

While direct information on the biological activity of the specific compound mentioned is not available, research on similar pyrimidine derivatives has shown potential antiviral activity, suggesting that structurally related compounds could also have significant biological applications. For instance, certain pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1, indicating the potential of these compounds in developing new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).

properties

IUPAC Name

1,3-dimethyl-7-propyl-6-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3/c1-4-7-24-14(10-13-15(24)21(2)18(28)22(3)16(13)26)17(27)23-8-5-12(11-23)25-9-6-19-20-25/h6,9-10,12H,4-5,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBKIKCLJPUIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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